Lipophilicity: LogP Differentiation vs. Alkoxy Analogs
The measured LogP of 1-(2-Phenoxyethyl)-1H-1,2,3-triazol-4-amine is 1.43 . This value is substantially higher than the unsubstituted 1H-1,2,3-triazole core (LogP –0.49) and the 4-amino-4H-1,2,4-triazole isomer (LogP –2.07) , yet notably lower than the 1,2,4-triazole analog 5-(1-phenoxyethyl)-3-phenyl-1H-1,2,4-triazole (LogP 3.81) and structurally related phenoxyethyl-triazole antifungal scaffolds where LogP values commonly exceed 3.0 [1]. This intermediate lipophilicity positions the compound favorably for both aqueous solubility and membrane permeability in drug discovery screening cascades, avoiding the excessively high LogP (>3.5) associated with promiscuous binding and poor solubility while maintaining sufficient lipophilicity for target engagement.
| Evidence Dimension | LogP (octanol-water partition coefficient, calculated) |
|---|---|
| Target Compound Data | LogP = 1.43 |
| Comparator Or Baseline | 1H-1,2,3-triazole core: LogP –0.49; 4-amino-4H-1,2,4-triazole: LogP –2.07; 5-(1-phenoxyethyl)-3-phenyl-1H-1,2,4-triazole: LogP 3.81; phenoxyethyl-triazole fungicide scaffolds: LogP >3.0 |
| Quantified Difference | ΔLogP vs. unsubstituted triazole core: +1.92; vs. 1,2,4-triazole-4-amine isomer: +3.50; vs. phenyl-substituted analog: –2.38 |
| Conditions | Calculated LogP values from vendor technical datasheets and database records (ACD/LogP or comparable algorithm) |
Why This Matters
The LogP of 1.43 falls within the optimal range (1–3) for oral drug-likeness per Lipinski's Rule of Five, distinguishing this compound from both excessively hydrophilic (LogP <0) and excessively lipophilic (LogP >3.5) triazole analogs and supporting its selection for lead-like screening libraries.
- [1] Bayer CropScience. Novel Triazole Derivatives. U.S. Patent Application Publication No. 2019/0211002, July 11, 2019. Describes phenoxy-phenyl-substituted triazole fungicides. View Source
